

# 5-Chloro-2-ethoxyaniline hydrochloride molecular structure

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## Compound of Interest

Compound Name:	<i>5-Chloro-2-ethoxyaniline hydrochloride</i>
CAS No.:	<i>1135081-59-2</i>
Cat. No.:	<i>B3082938</i>

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An In-depth Technical Guide to the Molecular Structure of **5-Chloro-2-ethoxyaniline Hydrochloride**

## Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of **5-Chloro-2-ethoxyaniline hydrochloride** (CAS No. for free base: 15793-48-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through a multi-faceted spectroscopic approach. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. Furthermore, this guide presents a plausible synthetic pathway and outlines the critical safety and handling protocols necessary for laboratory use. The integration of detailed experimental rationales, data interpretation, and visual workflows is intended to serve as an authoritative resource for understanding and utilizing this important chemical intermediate.

# Introduction to 5-Chloro-2-ethoxyaniline

## Hydrochloride

5-Chloro-2-ethoxyaniline is a substituted aniline derivative that, in its hydrochloride salt form, offers enhanced stability and solubility, making it a valuable building block in organic synthesis. Substituted anilines are foundational precursors in the pharmaceutical, agrochemical, and dye industries. The specific arrangement of the chloro, ethoxy, and amino groups on the benzene ring imparts distinct chemical reactivity and physical properties, influencing the design and synthesis of more complex target molecules. Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the purity of downstream products. This guide provides the foundational knowledge for its structural confirmation.

## Molecular Structure and Physicochemical

### Properties

The structural integrity of a chemical compound is the bedrock of its function and reactivity. For **5-Chloro-2-ethoxyaniline hydrochloride**, the structure consists of a benzene ring substituted with three key functional groups: a chlorine atom, an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>), and an ammonium group (-NH<sub>3</sub><sup>+</sup>), which is the protonated form of the aniline's amino group, along with a chloride counter-ion (Cl<sup>-</sup>).

### Chemical Identity

Property	Value	Source
IUPAC Name	5-chloro-2-ethoxyanilinium chloride	N/A
Synonyms	5-Chloro-2-ethoxybenzenamine hydrochloride	N/A
CAS Number	15793-48-3 (for free base)	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> NO	[1][3]
Molecular Weight	208.09 g/mol	Derived from Formula
Canonical SMILES	CCOC1=C(C=C(C=C1)Cl)N.Cl	N/A
InChI Key	UZEGGYTUIIXOIX-UHFFFAOYSA-N (for free base)	[1]

## Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior. The ethoxy group at position 2 and the ammonium group at position 1 create steric and electronic effects that influence the reactivity of the aromatic ring. The chlorine atom at position 5 further modifies the electron density of the ring.

Caption: Workflow for spectroscopic structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. [4]The protonation of the aniline nitrogen to form the anilinium ion (R-NH<sub>3</sub><sup>+</sup>) significantly influences the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing nature of the -NH<sub>3</sub><sup>+</sup> group compared to -NH<sub>2</sub>.

### 3.1.1 Predicted <sup>1</sup>H NMR Spectral Data

The rationale for predicting these shifts is based on established substituent effects in benzene rings. [5]The ethoxy group is electron-donating, shielding adjacent protons (shifting them upfield), while the chloro and ammonium groups are electron-withdrawing, deshielding them (shifting them downfield).

Protons	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Rationale
CH <sub>3</sub> (ethoxy)	~1.4	Triplet (t)	3H	Aliphatic protons adjacent to a CH <sub>2</sub> group.
CH <sub>2</sub> (ethoxy)	~4.1	Quartet (q)	2H	Aliphatic protons deshielded by the adjacent oxygen atom.
Aromatic H	~7.0 - 7.5	Multiplet (m)	3H	Protons on the aromatic ring, deshielded by the -NH <sub>3</sub> <sup>+</sup> and -Cl groups.
NH <sub>3</sub> <sup>+</sup>	~7.5 - 9.0	Broad Singlet (br s)	3H	Acidic protons on the nitrogen, often broad and may exchange with solvent.

### 3.1.2 Predicted <sup>13</sup>C NMR Spectral Data

Carbon chemical shifts are similarly influenced by the electronic environment.

Carbon	Predicted Chemical Shift ( $\delta$ ) ppm	Rationale
CH <sub>3</sub> (ethoxy)	~15	Standard aliphatic carbon.
CH <sub>2</sub> (ethoxy)	~65	Aliphatic carbon bonded to an electronegative oxygen atom.
Aromatic C	~115 - 150	Carbons within the aromatic ring, with varied shifts due to different substituents. The carbon attached to the oxygen (C-O) will be the most downfield.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The transformation from the aniline free base to the hydrochloride salt introduces distinct vibrational bands.

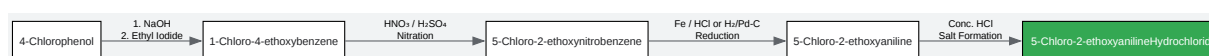
Functional Group	Expected Absorption Band (cm <sup>-1</sup> )	Vibration Type	Rationale
N-H (Ammonium)	3200 - 2800	N-H Stretch	Broad and strong absorption characteristic of ammonium salts.
C-H (Aromatic)	3100 - 3000	C-H Stretch	Sharp, medium absorptions typical for sp <sup>2</sup> C-H bonds.
C-H (Aliphatic)	3000 - 2850	C-H Stretch	Medium to strong absorptions from the ethoxy group.
C=C (Aromatic)	1600 - 1450	C=C Stretch	Multiple bands of varying intensity.
C-O (Ether)	1250 - 1200	Asymmetric C-O-C Stretch	Strong absorption due to the aryl-alkyl ether linkage.
C-Cl	800 - 600	C-Cl Stretch	Medium to weak absorption in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, analysis would typically be performed on the free base (5-Chloro-2-ethoxyaniline, MW ≈ 171.62 g/mol) as the hydrochloride salt is non-volatile. The molecular ion peak (M<sup>+</sup>) would show a characteristic M+2 peak with approximately one-third the intensity of the M<sup>+</sup> peak, which is a definitive signature of the presence of a single chlorine atom (due to the natural abundance of <sup>35</sup>Cl and <sup>37</sup>Cl isotopes).

## Synthesis and Purification

A common and logical synthetic route to **5-Chloro-2-ethoxyaniline hydrochloride** involves a multi-step process starting from a readily available precursor. This pathway demonstrates standard, high-yielding transformations in organic chemistry. A plausible route starts from 4-chlorophenol.



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Caption: Plausible synthetic pathway for **5-Chloro-2-ethoxyaniline hydrochloride**.

## Experimental Protocol: Synthesis via Nitro-intermediate Reduction

This protocol outlines the final two steps: reduction of the nitro group and subsequent salt formation. The choice of a reducing agent like iron in acidic media is a classic, cost-effective, and robust method for converting aromatic nitro compounds to anilines.

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-ethoxynitrobenzene (1.0 eq) and ethanol.
- Reduction: Heat the mixture to reflux. Carefully add iron powder (3.0 eq) in portions. Slowly add concentrated hydrochloric acid (0.5 eq) dropwise. The reaction is exothermic and should be controlled.
  - Rationale: The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The acid activates the iron surface and serves as the proton source.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture and filter through celite to remove iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

- Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
  - Rationale: This standard workup isolates the neutral free base (5-Chloro-2-ethoxyaniline) from inorganic byproducts.
- Salt Formation: Concentrate the dried organic layer. Redissolve the crude aniline in a minimal amount of diethyl ether. Add concentrated hydrochloric acid dropwise with stirring.
- Isolation: The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
  - Rationale: The hydrochloride salt is typically insoluble in non-polar organic solvents like diethyl ether, providing a simple and effective method for purification and isolation.

## Safety, Handling, and Storage

Proper handling of **5-Chloro-2-ethoxyaniline hydrochloride** is crucial due to its potential hazards. [1]

- Hazard Classification:
  - Harmful if swallowed (H302) [1] \* Harmful in contact with skin (H312) [1] \* Causes skin irritation (H315) [1] \* Causes serious eye damage (H318) [1] \* Harmful if inhaled (H332) [1] \* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6] Use in a well-ventilated area or with respiratory protection.
- Handling: Avoid all personal contact, including inhalation. [7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

The molecular structure of **5-Chloro-2-ethoxyaniline hydrochloride** has been thoroughly examined through the lens of modern spectroscopic techniques. This guide establishes a clear

framework for its structural confirmation, emphasizing the synergy between NMR, IR, and Mass Spectrometry. The predicted spectral data, justified by fundamental chemical principles, provide a reliable benchmark for researchers. By integrating a plausible synthetic pathway and essential safety protocols, this document serves as a comprehensive technical resource, enabling scientists to confidently identify, synthesize, and utilize this versatile chemical intermediate in their research and development endeavors.

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